molecular formula C9H14N2O4 B15315775 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B15315775
M. Wt: 214.22 g/mol
InChI Key: KGIGOMWXXDDCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 2,5-dioxopyrrolidin-1-yl (a cyclic lactam) group at the third carbon and an ethylamino (secondary amine) group at the second carbon. Its molecular formula is C₉H₁₃N₂O₄, with a molecular weight of 213.21 g/mol (calculated). This compound has been explored in medicinal chemistry for its structural similarity to protease inhibitors and peptide mimetics .

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C9H14N2O4/c1-2-10-6(9(14)15)5-11-7(12)3-4-8(11)13/h6,10H,2-5H2,1H3,(H,14,15)

InChI Key

KGIGOMWXXDDCDX-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid typically involves the reaction of a pyrrolidinone derivative with an ethylamine compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Hazards
3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid C₉H₁₃N₂O₄ 213.21 Pyrrolidinone, ethylamino, carboxylic acid Discontinued (potential stability issues)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 171.15 Pyrrolidinone, carboxylic acid Research reagent; irritant (skin/eyes)
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid C₁₁H₉NO₄ 219.19 Isoindoline-1,3-dione, carboxylic acid High purity (>98%), available commercially
(S)-2,5-Dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate C₁₇H₂₁N₃O₈ 395.37 Dual pyrrolidinone, Boc-protected amine Bioconjugation, drug synthesis
Key Observations:
  • Pyrrolidinone vs.
  • Ethylamino Substitution: The ethylamino group differentiates the target compound from simpler analogues like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, introducing a secondary amine that may enhance interactions with biological targets (e.g., enzyme active sites) .

Research and Application Insights

  • Medicinal Chemistry: The pyrrolidinone moiety is common in protease inhibitors (e.g., HIV-1 protease), where rigidity aids target binding. The ethylamino group could mimic lysine or arginine side chains in peptide substrates .
  • Bioconjugation: Maleimide derivatives (e.g., ) are widely used for thiol-selective protein labeling, whereas the target compound’s ethylamino group may enable alternative conjugation strategies .

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